

# A Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile

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## Compound of Interest

Compound Name:	1-(3-Bromophenyl)cyclopropanecarbonitrile
Cat. No.:	B182235

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This document provides a comprehensive technical overview of **1-(3-Bromophenyl)cyclopropanecarbonitrile**, a key chemical intermediate. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of its synthetic pathway.

## IUPAC Nomenclature and Chemical Identity

The formally accepted IUPAC name for the compound is **1-(3-bromophenyl)cyclopropanecarbonitrile**. It is also commonly referred to as 1-(3-bromophenyl)cyclopropane-1-carbonitrile.

## Physicochemical and Structural Data

The key identifying and physical properties of **1-(3-Bromophenyl)cyclopropanecarbonitrile** are summarized in the table below. This data is essential for researchers in confirming the identity and purity of the compound, as well as for planning experimental conditions.

Property	Value	Reference
CAS Number	124276-83-1	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	<a href="#">[1]</a>
Molecular Weight	222.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[2]</a>
InChI Key	VHNBUCWKWBTIZ-UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES String	Brc1cc(ccc1)C2(CC2)C#N	<a href="#">[2]</a>
MDL Number	MFCD07374414	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocol: Synthesis

The following section details a representative experimental protocol for the synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile**. This procedure is based on the well-established method of cyclopropanation via nucleophilic substitution, reacting a substituted phenylacetonitrile with a 1,2-dihaloalkane in the presence of a strong base.

Reaction Scheme:

(3-Bromophenyl)acetonitrile + 1,2-Dibromoethane → **1-(3-Bromophenyl)cyclopropanecarbonitrile**

Materials and Reagents:

- (3-Bromophenyl)acetonitrile (1.0 eq)[\[4\]](#)
- 1,2-Dibromoethane (1.1 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

- Diethyl ether or Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

**Procedure:**

- Reaction Setup:
  - Under an inert atmosphere (e.g., nitrogen or argon), a dry three-neck round-bottom flask is charged with sodium hydride (2.2 eq).
  - Anhydrous THF is added to the flask to create a slurry.
  - The flask is cooled to 0 °C using an ice bath.
  - A solution of (3-bromophenyl)acetonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes.
  - The mixture is allowed to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.
- Cyclopropanation:
  - 1,2-Dibromoethane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
  - After the addition, the reaction is allowed to slowly warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

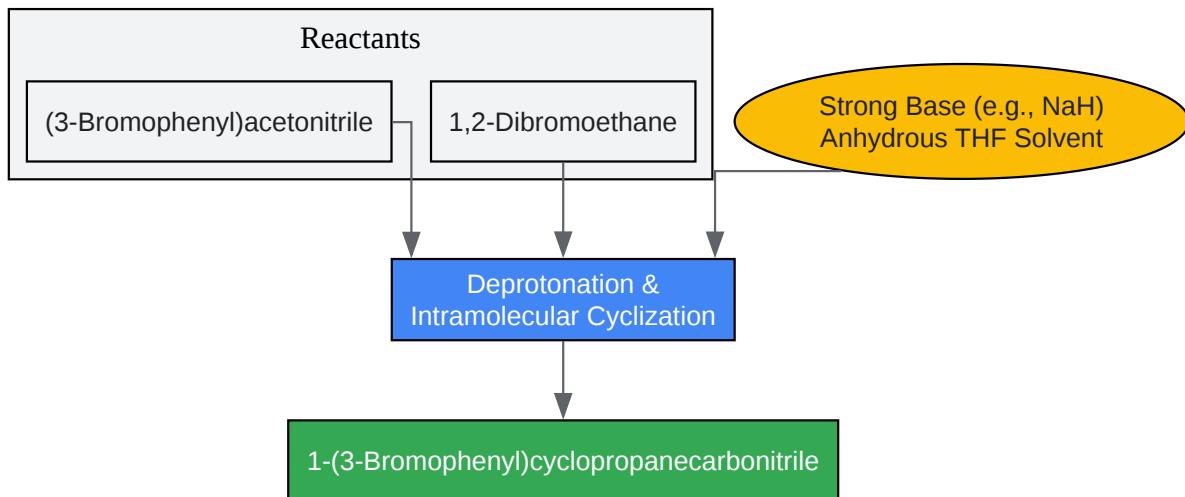
- Work-up and Extraction:
  - Once the reaction is complete, the flask is cooled back to 0 °C.
  - The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution.
  - The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
  - The combined organic layers are washed with water and then with brine.
- Purification:
  - The organic layer is dried over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
  - The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

#### Safety Precautions:

- Sodium hydride is a highly flammable and water-reactive solid. It must be handled under an inert atmosphere and away from any moisture.
- 1,2-Dibromoethane is a toxic and carcinogenic compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Anhydrous solvents are required for this reaction to proceed efficiently and safely.

## Visualization of Synthetic Pathway

The logical workflow for the synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile** is depicted below. This diagram illustrates the key inputs and the transformation process leading to the final product.



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Caption: Synthetic workflow for **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

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